

# Comparative Analysis of Rivulariapeptolide Analogs as Serine Protease Inhibitors

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## Compound of Interest

Compound Name: Rivulariapeptolides 1121

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A detailed examination of the inhibitory potency and selectivity of recently discovered rivulariapeptolide analogs against key serine proteases. This guide provides a quantitative comparison based on experimental data, outlines the methodologies employed, and visualizes the experimental workflow for identifying these potent enzyme inhibitors.

Researchers have identified a family of cyclodepsipeptides, known as rivulariapeptolides, which exhibit potent inhibitory activity against serine proteases.<sup>[1][2][3][4][5][6][7]</sup> This comparative guide summarizes the biological activity of several rivulariapeptolide analogs, providing valuable data for researchers in drug discovery and development. The inhibitory activities of these compounds have been characterized against chymotrypsin, elastase, and proteinase K, revealing distinct selectivity profiles.

## Quantitative Comparison of Inhibitory Activity

The inhibitory potency of four novel rivulariapeptolide analogs (1185, 1155, 1121, and 988) and two molassamide analogs was evaluated. The half-maximal inhibitory concentrations (IC<sub>50</sub>) were determined against three serine proteases: chymotrypsin, elastase, and proteinase K. The results, summarized in the table below, highlight the nanomolar potency of these compounds.

Compound	Rivularia peptolide 1185 (1)	Rivularia peptolide 1155 (2)	Rivularia peptolide 1121 (3)	Rivularia peptolide 988 (4)	Molassamide (5)	Molassamide B (6)
Target Protease	IC50 (nM)	IC50 (nM)	IC50 (nM)	IC50 (nM)	IC50 (nM)	IC50 (nM)
Chymotrypsin	>3000	118.80	102.30	10.36	862.60	24.65
Elastase	22.53	4.94	20.21	14.86	>3000	91.43
Proteinase K	18.66	134.80	12.33	10.31	8.84	5.42

Data presented as mean  $\pm$  SD, n=3. Data extracted from Reher et al., 2022.

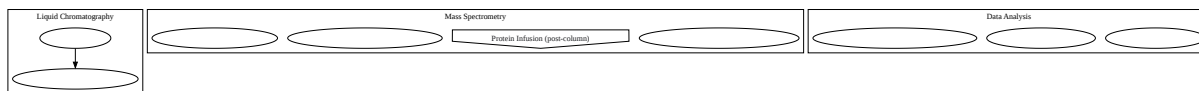
Among the tested analogs, Rivulariapeptolide 1155 (2) was identified as a particularly potent inhibitor of elastase, with an IC50 value of 4.94 nM.[3] In contrast, Molassamide B (6) demonstrated the highest potency against proteinase K, with an IC50 of 5.42 nM.[3] Notably, a single bromination on the N-methyltyrosine moiety of molassamide resulted in a 35-fold increase in potency against chymotrypsin for molassamide B (6) compared to its non-brominated counterpart (5).

## Experimental Protocols

The identification and characterization of these rivulariapeptolide analogs were achieved through a novel native metabolomics workflow coupled with traditional bioactivity assays.

## Native Metabolomics for Inhibitor Screening

A scalable native metabolomics approach was employed to screen for protease inhibitors from a cyanobacterial extract.[1][8] This method integrates non-targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the simultaneous detection of protein-ligand binding via native mass spectrometry.[3]



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Caption: Mechanism of serine protease inhibition.

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